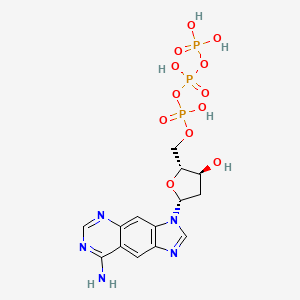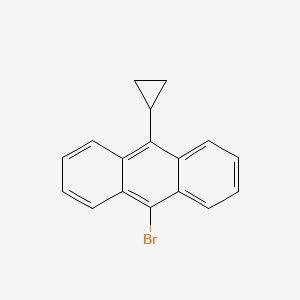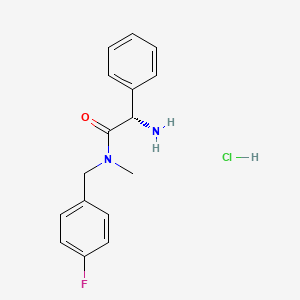
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-iodo-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted thiadiazole derivative, while coupling reactions would result in biaryl or alkyne-linked products .
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound and its derivatives have been evaluated for their insecticidal and fungicidal activities.
Materials Science: Thiadiazole derivatives are used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective activity against certain cancer cell lines.
Acetazolamide: A well-known diuretic that contains a 1,3,4-thiadiazole ring.
Uniqueness
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the iodine atom, which can be easily substituted to create a wide range of derivatives. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C7H10IN3OS |
|---|---|
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
N-(5-iodo-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H10IN3OS/c1-7(2,3)4(12)9-6-11-10-5(8)13-6/h1-3H3,(H,9,11,12) |
Clé InChI |
JUCQONFSPFSAHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=NN=C(S1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)


![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)



![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)




